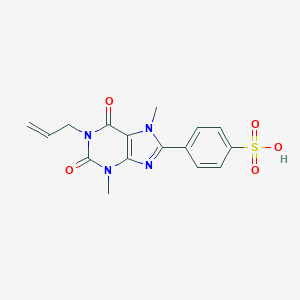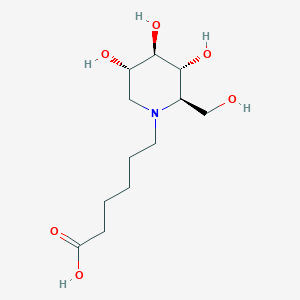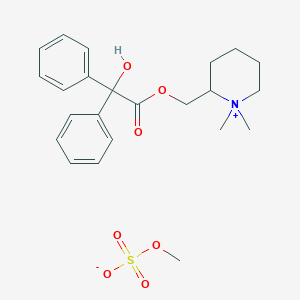
1-Alil-3,7-dimetil-8-sulfofenilxantina
Descripción general
Descripción
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (1-Allyl-8-SPX) is a xanthine derivative that has been used in scientific research for over a decade. It is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, and has been used as an effective tool in various biochemical and physiological studies. 1-Allyl-8-SPX has been studied for its potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological conditions.
Aplicaciones Científicas De Investigación
1-Alil-3,7-dimetil-8-sulfofenilxantina, también conocida como 1-Alil-3,7-dimetil-8-p-sulfofenilxantina, es un compuesto químico con la fórmula molecular
C16H16N4O5SC_{16}H_{16}N_{4}O_{5}SC16H16N4O5S
y un peso molecular de 376.39 . Este compuesto tiene varias aplicaciones potenciales en investigación científica. Sin embargo, es importante tener en cuenta que mi conocimiento se basa en información disponible hasta 2021, y puede haber desarrollos más recientes. Estas son algunas aplicaciones potenciales:Antagonista del receptor de adenosina A2
Este compuesto es conocido por ser un antagonista débil del receptor de adenosina A2 . Los receptores de adenosina son una clase de receptores acoplados a proteína G purinérgicos con adenosina como su ligando endógeno. El receptor A2 tiene dos subtipos, A2A y A2B, y juegan un papel fundamental en los sistemas cardiovascular, respiratorio, inmune y nervioso. Por lo tanto, los antagonistas de estos receptores tienen aplicaciones terapéuticas potenciales en una variedad de trastornos, que incluyen asma, dolor, cáncer y enfermedad de Parkinson.
Investigación en neurología
This compound se ha utilizado en investigación en neurología . Dado su papel como antagonista del receptor de adenosina A2, podría utilizarse para estudiar el papel de estos receptores en condiciones neurológicas. Por ejemplo, los receptores de adenosina A2A se expresan en gran medida en el cerebro y están implicados en trastornos neurodegenerativos como la enfermedad de Parkinson y la enfermedad de Alzheimer.
Investigación en ictus
Este compuesto también se utiliza en la investigación del ictus . El ictus es una de las principales causas de muerte y discapacidad en todo el mundo, y existe una búsqueda continua de nuevos objetivos terapéuticos. Los receptores de adenosina A2A se han visto implicados en la patofisiología del ictus, y sus antagonistas, incluida la this compound, podrían ser agentes terapéuticos potenciales.
Mecanismo De Acción
Target of Action
The primary target of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is the adenosine A2 receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. The A2 receptor has two subtypes, A2A and A2B, and plays a crucial role in many physiological processes, including neurotransmission, inflammation, and immune responses.
Mode of Action
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine acts as a weak antagonist at the adenosine A2 receptor . As an antagonist, it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by adenosine. This inhibition of the A2 receptor can influence various physiological processes where the A2 receptor is involved.
Pharmacokinetics
It is known to be a water-soluble compound , which suggests that it may have good bioavailability
Análisis Bioquímico
Biochemical Properties
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine interacts with various biomolecules in biochemical reactions. It acts as an antagonist for the adenosine A2 receptor
Cellular Effects
As an adenosine A2 receptor antagonist, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine involves its role as an adenosine A2 receptor antagonist It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25/h4-8H,1,9H2,2-3H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMZOKMMANFJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274303 | |
| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149981-25-9 | |
| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the effects of 8-Phenyltheophylline on seizure susceptibility?
A1: 8-Phenyltheophylline is a potent and selective adenosine A1 receptor antagonist. Adenosine, a neurotransmitter, is known to have anticonvulsant properties. Therefore, understanding how 8-Phenyltheophylline influences seizure susceptibility by blocking adenosine receptors provides valuable insights into the complex mechanisms of epilepsy and potential therapeutic targets.
Q2: What were the key findings of the study regarding 8-Phenyltheophylline and electroconvulsive seizures?
A: The study demonstrated that repeated electroconvulsive seizures (ECS) in rats led to a reduced proconvulsant effect of caffeine []. While the study focused on caffeine, it utilized 8-Phenyltheophylline as a tool to investigate the role of adenosine A1 receptors in this phenomenon. The researchers found that the decrease in caffeine's proconvulsant effect after ECS was not due to changes in adenosine A1 receptor sensitivity, as the effects of 8-Phenyltheophylline remained consistent. This suggests that other mechanisms, beyond adenosine A1 receptor antagonism, contribute to the altered seizure susceptibility following ECS.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)





